3-(Thiazolidin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazolidin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSEQAHTCFBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Compound Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of protons within a molecule. For 3-(Thiazolidin-2-yl)benzonitrile, the ¹H NMR spectrum provides a distinct pattern of signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the thiazolidine (B150603) ring.
Aromatic Protons: The protons on the benzonitrile ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrile group. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants of these signals.
Thiazolidine Ring Protons: The protons of the thiazolidine ring are observed in the upfield region. The proton at the C2 position, being adjacent to both a nitrogen and a sulfur atom, is expected to resonate at a characteristic chemical shift. The methylene (B1212753) protons at the C4 and C5 positions will likely appear as multiplets due to their diastereotopic nature and coupling with each other.
A representative, though not experimentally verified for this specific molecule, data interpretation is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.40 - 7.80 | m |
| CH (Thiazolidine C2) | 5.50 - 5.70 | t |
| CH₂ (Thiazolidine C4) | 3.90 - 4.10 | t |
| CH₂ (Thiazolidine C5) | 3.10 - 3.30 | t |
This table is illustrative and based on general principles of ¹H NMR spectroscopy for similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Aromatic Carbons: The carbon atoms of the benzonitrile ring typically resonate in the range of δ 110-150 ppm. The carbon atom of the nitrile group (C≡N) is characteristically found further downfield, often above δ 118 ppm. The quaternary carbon to which the thiazolidine ring is attached will also have a specific chemical shift in this region.
Thiazolidine Ring Carbons: The carbon atoms of the thiazolidine ring appear in the upfield region of the spectrum. The C2 carbon, bonded to both nitrogen and sulfur, is expected to have a chemical shift in the range of δ 60-80 ppm. The C4 and C5 methylene carbons will resonate at higher field strengths.
An illustrative ¹³C NMR data interpretation is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (Nitrile) | ~119 |
| Aromatic C | 110 - 150 |
| C2 (Thiazolidine) | 60 - 80 |
| C4 (Thiazolidine) | 45 - 55 |
| C5 (Thiazolidine) | 30 - 40 |
This table is illustrative and based on general principles of ¹³C NMR spectroscopy for similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, C-H, C=C, and C-N bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 |
| C-H (Aromatic) | 3000 - 3100 |
| C=C (Aromatic) | 1400 - 1600 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-N | 1020 - 1250 |
| N-H (Thiazolidine) | 3300 - 3500 |
This table presents expected ranges for the functional groups present in the molecule. Specific peak positions can provide more detailed structural information.
Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₀N₂S), the expected molecular weight is approximately 190.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this mass. The fragmentation pattern can reveal the loss of specific fragments, such as the nitrile group or parts of the thiazolidine ring, providing further confirmation of the structure.
| Ion | m/z (expected) | Description |
| [M]⁺ | ~190 | Molecular Ion |
| [M-HCN]⁺ | ~163 | Loss of hydrogen cyanide |
| [C₇H₄N]⁺ | ~102 | Benzonitrile fragment |
This table is a hypothetical representation of a possible fragmentation pattern. Actual fragmentation will depend on the ionization method and energy.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for the assessment of their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase. The compound's retention factor (Rf) value would be characteristic for a given solvent system.
Column Chromatography: This technique is used for the preparative separation of the target compound from impurities. A slurry of silica (B1680970) gel is typically used as the stationary phase, and a solvent system optimized by TLC is used as the mobile phase to elute the compound from the column, yielding a purified sample.
The purity of the isolated this compound can be further confirmed by techniques like High-Performance Liquid Chromatography (HPLC), which would ideally show a single sharp peak for a pure compound.
Computational Chemistry and Theoretical Modeling of 3 Thiazolidin 2 Yl Benzonitrile and Analogs
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to thiazolidinone derivatives to optimize their geometry and understand their inhibitory actions. researchgate.net DFT calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties. mdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net In studies of thiazolidinone analogs, DFT calculations have been used to map the distribution of these orbitals. For instance, in one related isoindole derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was primarily situated over the indole (B1671886) portion, indicating the likely sites for electronic interactions. mdpi.com This analysis is crucial for characterizing the electronic transitions that define the molecule's absorption spectra and photochemical behavior.
Table 1: Interpreting Frontier Orbital Energies in Thiazolidinone Analogs
| Parameter | Description | Significance in Thiazolidinone Analogs |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. A higher E_HOMO suggests a better electron donor. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. A lower E_LUMO suggests a better electron acceptor. |
| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A small gap suggests higher reactivity and polarizability, while a large gap indicates greater stability. researchgate.net |
Derived from the HOMO and LUMO energies, global and local reactivity descriptors quantify a molecule's reactive tendencies. These conceptual DFT indices help predict how a molecule will behave in a chemical reaction.
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
These descriptors are routinely calculated for thiazolidinone analogs to assess their reactivity profiles. mdpi.com For example, the electrophilicity and nucleophilicity information helps in understanding the active regions of the molecules for potential reactions. mdpi.com
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or charge transfer. |
| Global Softness (S) | 1 / η | Quantifies the polarizability of the molecule. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity to act as an electrophile. |
DFT calculations are also employed to compute various thermodynamic variables that describe the stability and energy of a molecule. These computations can predict parameters such as the heat of formation, standard Gibbs free energy, and entropy. In studies of complex chemical systems, DFT has been used to calculate the kinetic and thermodynamic parameters associated with the decomposition steps of molecules. researchgate.net Furthermore, properties like the dipole moment, which influences solubility and intermolecular interactions, can be accurately estimated, providing a more complete picture of the molecule's behavior. researchgate.net
Molecular Docking Investigations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. samipubco.com This method has become essential in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. samipubco.com For thiazolidine (B150603) derivatives, docking studies have been crucial in identifying them as potential antimicrobial and anticancer agents. impactfactor.orgtbzmed.ac.ir
A key output of molecular docking is the binding affinity, which estimates the strength of the interaction between the ligand and its target. It is typically reported in units of kcal/mol, where a more negative value signifies a stronger and more stable interaction.
Docking studies on thiazolidinone analogs have demonstrated their potential to inhibit various enzymes. For example, a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative showed a strong binding affinity with a docking score of -7.43 kcal/mol against the α-amylase enzyme. nih.gov In another study, a series of thiazole-based thiazolidin-4-one derivatives were docked against a target protein (PDB ID: 1KZN), with the most potent compound showing a binding affinity of -6.8 kcal/mol. impactfactor.org The evaluation of these interactions is guided by scoring functions, such as the Piecewise Linear Potential (PLP) Fitness score, which models the steric and clash interactions between the ligand and the protein. najah.edu
Table 3: Sample Binding Affinities of Thiazolidine Analogs from Docking Studies
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Thiazole-based thiazolidin-4-one derivative | PDB ID: 1KZN | -6.8 | impactfactor.org |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative | α-Amylase | -7.43 | nih.gov |
| Chloramphenicol (Reference Standard) | PDB ID: 1KZN | -7.4 | impactfactor.org |
Beyond predicting binding energy, molecular docking identifies the specific intermolecular interactions that anchor the ligand in the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. najah.edu
In studies of thiazolidinone derivatives, docking analyses have revealed key hydrogen bond interactions with amino acid residues in the target's binding pocket. najah.edu For instance, the fluorine atoms of a trifluoromethyl (–CF₃) group and sulfur atoms in the thiazolidinone ring have been shown to participate in strong hydrogen bonding, which is believed to be responsible for the compound's biological activity. mdpi.com Visualization tools like BIOVIA Discovery Studio are often used to create 2D and 3D diagrams that illustrate these crucial interactions between the ligand and specific amino acid residues of the target protein. samipubco.com
Table 4: Common Intermolecular Interactions for Thiazolidine Analogs
| Interaction Type | Description | Importance |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. | Crucial for stabilizing the ligand-protein complex and determining binding specificity. najah.edu |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | Important for the binding of nonpolar parts of the ligand to hydrophobic pockets in the protein. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the complex when both the ligand and protein contain aromatic moieties. |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Provide a general attractive force that helps seat the ligand within the binding site. |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering insights into their conformational stability and flexibility. nih.govrsc.org For thiazolidine derivatives, MD simulations have been instrumental in understanding how these molecules interact with biological targets and how their inherent flexibility influences their activity. nih.gov
Table 1: Representative Data from MD Simulations of Analogous Thiazolidine Derivatives
| Parameter | Typical Value Range | Significance for 3-(Thiazolidin-2-yl)benzonitrile |
| RMSD of thiazolidine ring | 0.5 - 2.0 Å | Indicates the stability of the heterocyclic core's conformation. |
| RMSF of aryl substituent | 1.0 - 3.0 Å | Highlights the flexibility of the benzonitrile (B105546) group. |
| Key Dihedral Angles (C-N-C-S) | Variable (e.g., envelope, twist) | Defines the puckering of the thiazolidine ring. |
Note: The values in this table are illustrative and based on general findings for thiazolidine derivatives. Specific values for this compound would require dedicated computational studies.
Structure-Based Computational Design Strategies
Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this approach. ump.edu.pl For thiazolidine derivatives, these methods have been widely applied to design potent inhibitors for various enzymes and receptors.
The general strategy involves identifying a key biological target and then using its crystal structure to virtually screen libraries of compounds or to design novel molecules that fit snugly into the active site. The benzonitrile group of this compound is of particular interest in this context. The nitrile group can act as a hydrogen bond acceptor and its aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding pocket.
Computational studies on other thiazolidine analogs have demonstrated the importance of the substituent at the 2-position of the thiazolidine ring for biological activity. By modifying this substituent, it is possible to modulate the compound's binding affinity and selectivity. For instance, in the design of inhibitors, the thiazolidine ring can serve as a central scaffold, with various substituents at the 2- and 3-positions explored to optimize interactions with the target.
Table 2: Key Interactions in Structure-Based Design of Thiazolidine Analogs
| Interaction Type | Interacting Groups | Relevance for this compound Design |
| Hydrogen Bonding | Thiazolidine N-H, Nitrile N | Crucial for anchoring the molecule in the binding site. |
| Hydrophobic Interactions | Benzonitrile ring, Thiazolidine CH2 groups | Contribute to binding affinity and specificity. |
| π-π Stacking | Benzonitrile ring with aromatic residues (e.g., Phe, Tyr, Trp) | Can significantly enhance binding affinity. |
Investigation of Biological Interaction Mechanisms and Molecular Target Engagement
Mechanistic Studies of Enzyme Inhibition by 3-(Thiazolidin-2-yl)benzonitrile Derivatives
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. This enzymatic action is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as it helps neutralize the acidic environment of the stomach. Inhibiting urease is, therefore, a key strategy in managing infections caused by such organisms.
Thiazolidinone-based compounds have emerged as potent inhibitors of urease. nih.gov The inhibitory mechanism often involves the interaction of the thiazolidinone core and its substituents with the nickel ions in the enzyme's active site. nih.govnih.gov Molecular docking studies have confirmed that these derivatives can effectively bind within the active site, and their inhibitory potential is influenced by the nature and position of substituents on the phenyl ring. nih.gov For instance, benzofuran-bearing thiazolidinone scaffolds have demonstrated excellent inhibitory potential, with some derivatives showing significantly higher activity than the standard inhibitor, thiourea (B124793). nih.gov
Table 1: Urease Inhibitory Activity of Selected Thiazolidinone Derivatives
| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| Benzofuran-thiazolidinone analog 1 | 1.2 ± 0.01 | 21.40 ± 0.21 |
| Benzofuran-thiazolidinone analog 2 | 23.50 ± 0.70 | 21.40 ± 0.21 |
Data sourced from in vitro studies on benzofuran (B130515) bearing thiazolidinone scaffolds. nih.gov
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibiting these enzymes can delay glucose absorption, a therapeutic approach for managing type 2 diabetes mellitus.
Thiazolidinone-based benzothiazole (B30560) derivatives have been identified as effective dual inhibitors of both α-amylase and α-glucosidase. nih.gov Research has shown that these compounds can exhibit inhibitory activity that is several folds better than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies indicate that the substitution pattern on the phenyl ring attached to the thiazolidinone core plays a crucial role in their inhibitory potency. For example, a nitro group at the ortho-position of the phenyl ring has been found to confer excellent inhibitory potential against both enzymes. nih.gov
Computational analysis of 2-imino-1,3-thiazoline derivatives, which share a structural relationship with thiazolidinones, has provided insights into their binding with α-glucosidase. These studies reveal strong interactions and high affinity with the enzyme's active site, with binding energies that can be more favorable than that of acarbose. nih.gov
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Thiazolidinone-Based Benzothiazole Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Derivative 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |
| Derivative 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |
| Derivative 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |
Data represents a selection of potent derivatives from the study. nih.gov
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets.
Derivatives of thiazolidine-diones have been identified as inhibitors of several tyrosine protein kinases, including the epidermal growth factor (EGF) receptor kinase. nih.gov These compounds have been shown to inhibit EGF-induced receptor autophosphorylation both in vitro and in intact cells. nih.gov More specifically, arylhydrazone derivatives containing a benzonitrile (B105546) moiety have been investigated as inhibitors of RTKs in glioblastoma. nih.gov Molecular docking simulations have shown a strong binding affinity of these compounds within the active site of tyrosine receptor kinase A (TrkA). nih.gov Furthermore, these inhibitors have been found to negatively regulate the PI3K/Akt/mTOR signaling pathway, a critical downstream cascade of many RTKs. nih.gov
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation and prevent excessive immune responses. nih.govnih.gov Cancer cells can exploit this pathway to evade immune surveillance. Small molecules that can block the PD-1/PD-L1 interaction are of great interest in cancer immunotherapy.
While direct evidence for this compound derivatives as PD-1/PD-L1 inhibitors is emerging, related structures offer insights. For instance, bis(benzonitrile) dichloroplatinum(II) has been identified as a compound that can bind to PD-1 and disrupt its interaction with PD-L1. nih.gov This finding suggests that the benzonitrile scaffold could be a valuable component in the design of new small-molecule immune checkpoint inhibitors. nih.gov The mechanism involves the small molecule acting as a ligand for PD-1, thereby preventing the binding of PD-L1 and restoring T-cell activity against tumor cells. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Benzenesulfonamide derivatives containing a thiazolidinone moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA IX. nih.govmdpi.com The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.govnih.gov Docking studies have revealed that these compounds can efficiently bind within the active site cavity, forming key interactions with active site residues. nih.govmdpi.com The structure-activity relationship studies have shown that the introduction of different substituents on the thiazolidinone scaffold can modulate the inhibitory activity and selectivity against different CA isoforms. nih.govmdpi.com
Table 3: Inhibitory Activity of Benzenesulfonamide-Thiazolidinone Derivatives against hCA II and hCA IX
| Compound | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
|---|---|---|
| 2 | 148.4 | 33.1 |
| 7 | 109.5 | 28.5 |
| Acetazolamide (AZM) | 12.1 | 25.0 |
Kᵢ represents the inhibition constant. Data from a study on benzenesulfonamide-thiazolidinone derivatives. nih.gov
Reverse transcriptase (RT) is an essential enzyme for the replication of retroviruses like HIV. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). mdpi.com They bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov
Thiazolidinone derivatives have been extensively studied as a novel class of HIV-1 NNRTIs. nih.govnih.gov For example, 2,3-diaryl-1,3-thiazolidin-4-one derivatives have shown high efficacy against HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. nih.gov Kinetic studies help in understanding the nature of inhibition. A series of novel 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(phenyl)propanamides have been synthesized and evaluated for their HIV-1 RT inhibitory activity, with some compounds showing significant inhibition. nih.gov
Elucidation of Molecular Interaction Profiles with Biological Macromolecules
Currently, there is a notable lack of specific research detailing the direct molecular interaction profiles of This compound with biological macromolecules. While the broader class of thiazolidine (B150603) derivatives has been investigated for their interactions with various enzymes and receptors, specific binding studies, such as X-ray crystallography or co-immunoprecipitation assays involving this particular benzonitrile derivative, are not prominently available in the published scientific literature. The elucidation of its specific molecular interactions awaits further focused investigation.
Structure-Activity Relationship (SAR) Derivation for Targeted Biological Function
The derivation of a comprehensive Structure-Activity Relationship (SAR) for This compound is challenging due to the limited availability of specific biological activity data for a series of its analogs. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological function, guiding the optimization of lead compounds in drug discovery.
Impact of Substituent Modifications on Molecular Recognition
Systematic studies on the impact of modifying the substituents on the thiazolidine or benzonitrile rings of This compound and the resulting effects on molecular recognition by biological targets have not been extensively reported. Understanding how alterations, such as the position of the nitrile group or substitutions on the thiazolidine ring, affect binding affinity and selectivity is crucial for developing more potent and specific compounds. Without a known biological target and corresponding activity data, a detailed analysis of these substituent effects remains speculative.
Conformational Effects on Ligand-Target Binding
The three-dimensional conformation of a ligand is critical for its binding to a biological target. The thiazolidine ring in This compound is not planar and can adopt different conformations. However, in the absence of identified biological targets and detailed structural biology studies (e.g., NMR spectroscopy or computational modeling of the ligand-target complex), the specific conformational requirements for the biological activity of This compound are yet to be determined. The rotational freedom around the bond connecting the thiazolidine and benzonitrile rings also contributes to its conformational flexibility, the implications of which for target binding are currently unknown.
Emerging Research Directions and Advanced Academic Applications
Role in Advanced Materials Science and Engineering
The application of 3-(Thiazolidin-2-yl)benzonitrile in materials science is an expanding field, with its properties as a monomer being of particular interest. nih.govbldpharm.com The compound is noted for its potential role as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and the incorporation of the thiazolidine (B150603) and benzonitrile (B105546) functionalities could lead to novel frameworks with tailored electronic and gas sorption properties.
The utility of related thiazole-containing structures has been demonstrated in the development of advanced materials for energy storage. For instance, a thiazole-linked COF has been synthesized and shown to be a high-performance cathode material for lithium-sulfur batteries. nih.gov This COF exhibited excellent capacity and long-term stability, highlighting the potential of thiazole-based structures in creating robust and efficient energy storage systems. nih.gov While not the exact compound, this research suggests a promising avenue for the application of this compound in similar technologies.
Furthermore, the compound is listed as having potential applications in electronic materials, magnetic materials, and polymer science. bldpharm.com The synthesis of novel copolymers incorporating a thiazolidine-2-thione moiety has been reported, with these materials showing promise for biomedical applications such as drug delivery. researchgate.net The ability to control the molecular weight and properties of such polymers through techniques like radical copolymerization opens up possibilities for creating a wide range of functional materials. researchgate.net
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Supporting Evidence from Related Compounds |
| Covalent Organic Frameworks (COFs) | Monomer for the synthesis of novel COFs with unique electronic and sorption properties. bldpharm.com | Thiazole-linked COFs have shown high performance as cathode materials in lithium-sulfur batteries. nih.gov |
| Electronic Materials | Component in the development of new electronic materials. bldpharm.com | Thiazole (B1198619) derivatives are explored for their electronic properties in various applications. |
| Polymer Science | Monomer for the creation of functional polymers. bldpharm.com | Copolymers with thiazolidine-2-thione groups have been synthesized for biomedical uses. researchgate.net |
| Magnetic Materials | Potential constituent of novel magnetic materials. bldpharm.com | The influence of heterocyclic compounds on magnetic properties is an area of ongoing research. |
Development as Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological processes, and heterocyclic compounds are often at the forefront of this research. While direct studies on this compound as a chemical probe are nascent, the broader family of thiazole and benzothiazole (B30560) derivatives has shown significant promise in this area.
For example, a novel two-photon fluorescent probe based on a 2-benzothiazoleacetonitrile structure has been developed for the detection of hydrazine, a toxic industrial chemical. nih.govscilit.com This probe demonstrated high selectivity and a significant fluorescence enhancement upon reaction with hydrazine, enabling its use in imaging this analyte in living cells and tissues. nih.gov This highlights the potential of the benzonitrile moiety, in combination with a sulfur-containing heterocycle, to act as a reactive and signaling group in a probe.
Furthermore, coumarin-based fluorescent probes have been designed for the detection of biological thiols, which play a critical role in cellular redox homeostasis. rsc.org These probes utilize a Michael addition mechanism, a reaction that could potentially be adapted for probes containing the thiazolidine scaffold. The development of such probes allows for the sensitive and selective detection of important biomolecules in complex biological environments, including human blood serum and living cells. rsc.org
The structural components of this compound suggest its potential utility in probe development. The benzonitrile group can be a key element in a fluorophore or a recognition site, while the thiazolidine ring can be modified to tune solubility, cell permeability, and reactivity.
Future Prospects in Heterocyclic Compound Research and Scaffold Exploration
The thiazolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govpsu.eduresearchgate.net This makes this compound a valuable starting point for the exploration of new chemical space and the discovery of novel bioactive molecules.
The thiazolidine core is present in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.govekb.ege3s-conferences.orgresearchgate.net The versatility of the thiazolidine scaffold stems from the ability to easily introduce a variety of substituents at different positions of the ring, allowing for the fine-tuning of biological activity. orientjchem.org
Research into thiazolidinone derivatives, which are closely related to thiazolidines, has yielded numerous compounds with promising therapeutic potential. nih.govorientjchem.org For instance, derivatives of 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one have been synthesized and shown to possess antitubercular activity. nanobioletters.com The structure-activity relationship studies of these compounds revealed that the combination of the thiazolidinone and benzothiazole moieties, along with specific substituents, was crucial for their biological effect. nanobioletters.com
The future of research on this compound and related compounds will likely involve the synthesis of libraries of derivatives and their screening against a wide range of biological targets. The exploration of this scaffold could lead to the identification of new drug candidates for various diseases. nih.govnih.gov
Table 2: Key Features of the Thiazolidine Scaffold in Research
| Feature | Description | Relevance to this compound |
| Privileged Scaffold | A structural motif frequently found in bioactive compounds. psu.eduresearchgate.net | Positions it as a promising starting point for drug discovery. |
| Synthetic Versatility | Amenable to various chemical modifications to create diverse derivatives. orientjchem.org | Allows for the exploration of structure-activity relationships. |
| Broad Biological Activity | Associated with a wide range of pharmacological effects. nih.govnih.govekb.ege3s-conferences.orgresearchgate.net | Suggests potential for discovering new therapeutic agents. |
| Foundation for Fused Systems | Can be used to construct more complex heterocyclic systems. nih.gov | Expands the accessible chemical space for research. |
Synergistic Approaches in Interdisciplinary Chemical Research
The study of compounds like this compound naturally fosters interdisciplinary research, bridging the gap between organic synthesis, medicinal chemistry, materials science, and computational chemistry. nih.gov The synthesis of novel thiazolidine derivatives often requires sophisticated organic chemistry techniques, while the evaluation of their biological activity falls within the realm of medicinal chemistry and chemical biology. nih.gov
For example, the design and synthesis of new antiglioma agents based on the 1,3-thiazolidin-4-one scaffold involved a combination of synthetic chemistry, in vitro biological testing, and in silico studies. nih.gov The computational work, including molecular docking and molecular dynamics simulations, provided valuable insights into the potential binding modes of the compounds with their protein targets, guiding the design of more potent inhibitors. nih.gov
Similarly, the development of new thiazolidinedione derivatives as antidiabetic agents has been aided by a combination of synthetic chemistry, in vitro assays for enzyme inhibition and antioxidant activity, in vivo studies in animal models, and computational modeling to understand their electronic properties and interactions with biological receptors. nih.govmdpi.com
The future exploration of this compound and its derivatives will undoubtedly benefit from such synergistic approaches. The integration of computational and experimental methods will be crucial for the rational design of new materials and therapeutic agents, accelerating the pace of discovery and innovation in this exciting area of chemical research. The collaboration between chemists, biologists, and materials scientists will be essential to fully realize the potential of this versatile heterocyclic compound.
Q & A
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of 3-(Thiazolidin-2-yl)benzonitrile?
A combination of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is recommended. FT-IR identifies functional groups (e.g., nitrile C≡N stretch near 2220 cm⁻¹), while NMR (¹H/¹³C) resolves regiochemistry and confirms substitution patterns. UV-Vis analysis reveals electronic transitions influenced by conjugation between the thiazolidine ring and benzonitrile moiety. Computational methods like Natural Bond Orbital (NBO) analysis can complement experimental data to map electron delocalization .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Avoid inhalation of dust and contact with skin/eyes. Use personal protective equipment (PPE) and ensure adequate ventilation. The compound decomposes under heat to produce hazardous gases (e.g., carbon oxides, sulfur oxides). Store in a cool, dry place away from oxidizing agents. Fire suppression should use water spray, alcohol-resistant foam, or dry powder .
Q. What are the common synthetic routes for this compound?
A typical route involves condensation reactions between substituted benzaldehydes and thiazolidine precursors. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by cyclization with chloroacetyl chloride under basic conditions, yields thiazolidine derivatives. Reaction optimization variables include solvent polarity, temperature, and catalyst choice (e.g., TLC monitoring with ethyl acetate-hexane systems) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity indices (e.g., electrophilicity). Fukui analysis identifies nucleophilic/electrophilic sites for targeted functionalization. Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to biological targets like kinases or G-protein-coupled receptors. For instance, NBO analysis of similar compounds reveals hyperconjugative interactions affecting stability .
Q. How does the introduction of electron-withdrawing groups on the benzonitrile moiety affect the compound’s application in OLED materials?
Substitutions like trifluoromethyl (-CF₃) or nitro (-NO₂) groups enhance electron-deficient character, improving charge transport in organic semiconductors. In carbazole-benzonitrile derivatives, meta-substitution on phenoxy linkers optimizes triplet-harvesting efficiency in blue phosphorescent OLEDs (PhOLEDs). Device testing shows external quantum efficiencies (EQE) >20% due to balanced hole/electron injection .
Q. What strategies resolve contradictions in pharmacological data across studies of thiazolidine-containing benzonitrile derivatives?
Discrepancies in IC₅₀ values or receptor selectivity may arise from stereochemical variations, impurity profiles, or assay conditions. Strategies include:
Q. What are the challenges in achieving regioselective functionalization of the thiazolidine ring for targeted drug design?
The thiazolidine ring’s sulfur atom and nitrogen lone pairs create competing reactive sites. Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
